molecular formula C10H9BrO2 B14849126 4-Bromo-2-vinylphenyl acetate

4-Bromo-2-vinylphenyl acetate

Cat. No.: B14849126
M. Wt: 241.08 g/mol
InChI Key: KYSGRGCRCGUWBB-UHFFFAOYSA-N
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Description

4-Bromo-2-vinylphenyl acetate is an organic compound with the molecular formula C10H9BrO2 It is a derivative of phenyl acetate, where a bromine atom is substituted at the fourth position and a vinyl group at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-vinylphenyl acetate typically involves the bromination of 2-vinylphenyl acetate. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The compound can be reduced to form 4-bromo-2-ethylphenyl acetate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 4-Substituted-2-vinylphenyl acetate derivatives.

    Oxidation: 4-Bromo-2-vinylphenyl epoxide or 4-bromo-2-vinylphenyl diol.

    Reduction: 4-Bromo-2-ethylphenyl acetate.

Scientific Research Applications

4-Bromo-2-vinylphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenyl acetate derivatives.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-vinylphenyl acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing oxidative addition.

Comparison with Similar Compounds

    4-Bromo-2-ethylphenyl acetate: Similar structure but with an ethyl group instead of a vinyl group.

    4-Bromo-2-methylphenyl acetate: Contains a methyl group at the second position.

    4-Bromo-2-phenylphenyl acetate: Contains a phenyl group at the second position.

Uniqueness: 4-Bromo-2-vinylphenyl acetate is unique due to the presence of both a bromine atom and a vinyl group on the phenyl ring. This combination allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(4-bromo-2-ethenylphenyl) acetate

InChI

InChI=1S/C10H9BrO2/c1-3-8-6-9(11)4-5-10(8)13-7(2)12/h3-6H,1H2,2H3

InChI Key

KYSGRGCRCGUWBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)C=C

Origin of Product

United States

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